(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Overview
Description
Synthesis Analysis
The synthesis of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione involves reductive alkylation of amino acid ester hydrochlorides, followed by N-acylation and cyclization. This method allows for the preparation of diketopiperazines with primary and secondary alkyl groups, showcasing the versatility and efficiency of the synthetic approach (Malavašič et al., 2011).
Molecular Structure Analysis
The molecular structure of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione has been elucidated through NMR and X-ray diffraction techniques. These studies confirm the cyclic structure of the diketopiperazine and provide insight into the stereochemistry of the compound, which is crucial for understanding its chemical behavior and reactivity (Črt Malavašič et al., 2011).
Chemical Reactions and Properties
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione exhibits a range of chemical reactivity, including enamine and Michael reactivity, and can undergo addition reactions with electrophiles, nucleophiles, radicals, and oxidizing agents. These reactions are often stereoselective, allowing for the synthesis of natural products and analogs or precursors for α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
Scientific Research Applications
Antimicrobial Activity :
- Bhattacharya et al. (2019) isolated a diketopiperazine, similar to the compound , from a marine sponge-associated microbe. This compound showed antibacterial activity against Escherichia coli and Staphylococcus aureus (Bhattacharya et al., 2019).
Synthesis and Structural Analysis :
- Malavašič et al. (2011) synthesized variants of the compound and analyzed their structures using NMR and X-ray diffraction techniques (Malavašič et al., 2011).
- Garson et al. (1986) isolated new variants of piperazine-2,5-diones, including the compound , from Aspergillus terreus and determined their structures (Garson et al., 1986).
Biological Activities and Natural Occurrence :
- Wang et al. (2013) discovered new diketopiperazine derivatives from a marine-derived actinomycete, noting their antiviral activities against influenza A (H1N1) virus (Wang et al., 2013).
- Zheng et al. (2005) found that a bacterium associated with the sponge Hymeniacidon perleve produced metabolites including variants of the diketopiperazine (Zheng et al., 2005).
Chemical Properties and Applications :
- Liebscher and Jin (1999) explored the use of ylidenepiperazine-2,5-diones, including derivatives of the compound, as versatile organic substrates with potential applications in the synthesis of natural products and analogues (Liebscher & Jin, 1999).
- Ge et al. (2019) developed an Ir-catalyzed double asymmetric hydrogenation method for the synthesis of cyclic dipeptides, including derivatives of the compound, demonstrating its potential in synthetic chemistry (Ge et al., 2019).
Future Directions
The compound “(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione” was isolated from the culture broth of Bacillus sp. SPB7, a strain obtained from marine sponge Spongia officinalis collected from the Palk Bay of Bengal, India . This suggests that marine-derived Bacillus species are a potentially promising source for the discovery of new metabolites . Therefore, future research could focus on exploring more marine-derived Bacillus species for the discovery of new and potentially useful metabolites.
properties
IUPAC Name |
(3S,6S)-3,6-di(propan-2-yl)piperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-5(2)7-9(13)12-8(6(3)4)10(14)11-7/h5-8H,1-4H3,(H,11,14)(H,12,13)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMAWEIDGADSAC-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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